dTDP-L-glucose
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Overview
Description
DTDP-L-glucose is a dTDP-alpha-D-glucose.
Scientific Research Applications
Enzymatic Mechanisms and Structural Insights
dTDP-L-glucose is involved in various enzymatic processes and structural formations, particularly in microorganisms. The compound is a precursor for l-rhamnose, crucial in microorganisms' surface antigens like O-lipopolysaccharide, affecting virulence and adhesion to host tissues. Studies on Escherichia coli glucose-1-phosphate thymidylyltransferase reveal that dTDP-glucose biosynthesis and pyrophosphorolysis follow a sequential ordered bi bi catalytic mechanism (Zuccotti et al., 2001). Similarly, the purification, crystallization, and structural elucidation of dTDP-D-glucose 4,6-dehydratase (RmlB) from Salmonella enterica give insights into the dehydration of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose (Allard et al., 2000).
Biochemical Synthesis and Applications
This compound is a key intermediate in synthesizing various deoxysugars in antibiotics. An enzymatic production method was developed to synthesize dTDP-4-keto-6-deoxy-d-glucose from dTMP, acetyl phosphate, and glucose-1-phosphate, using enzymes such as TMP kinase, acetate kinase, dTDP-glucose synthase, and dTDP-d-glucose 4,6-dehydratase (Oh et al., 2003). The systematic enzymatic synthesis of dTDP-activated sugar nucleotides, which are diverse in nature, provides essential tools for glycoscience research (Wei et al., 2023).
Properties
Molecular Formula |
C16H26N2O16P2 |
---|---|
Molecular Weight |
564.3 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11-,12+,13-,15?/m0/s1 |
InChI Key |
YSYKRGRSMLTJNL-UDMICHEOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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